molecular formula C10H6Cl2N2O B3025304 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone CAS No. 55901-92-3

6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone

Cat. No. B3025304
CAS RN: 55901-92-3
M. Wt: 241.07 g/mol
InChI Key: PUWMHJMSNXPBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone, also known as 6-DCPD, is an important organic compound used in many scientific applications. It is a versatile molecule that can be used in the synthesis of other compounds, and its mechanism of action and biochemical and physiological effects have been studied extensively in the scientific community.

Scientific Research Applications

Bronchospasmolytic Properties

6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone derivatives have demonstrated bronchospasmolytic activities. Compounds with specific structural features, such as a 1-(3,4-dichlorophenyl)-2-hydroxyethyl group linked to a piperazine ring, have shown effectiveness in dilating the bronchial tubes in guinea pigs, suggesting potential applications in respiratory medicine (Corsano et al., 1993).

Anticonvulsant Activity

Certain 6-(substituted-phenyl)-3(2H)-pyridazinones have been synthesized and evaluated for their anticonvulsant properties. Specifically, 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone has emerged as a potent anticonvulsant agent in animal models, showcasing the potential for developing new treatments for epilepsy or seizure disorders (Xu et al., 1991).

Platelet Aggregation Inhibition

Pyridazinone derivatives, particularly those with amino groups at the 5-position of the pyridazine nucleus, have been investigated for their ability to inhibit platelet aggregation. This research suggests possible applications in cardiovascular medicine, such as preventing blood clot formation (Estevez et al., 1998).

Herbicide Development

Pyridazinone compounds, including derivatives of this compound, have been explored for their herbicidal properties. These compounds are known to inhibit photosynthesis and interfere with chloroplast development in plants, suggesting their use in agricultural weed control (Hilton et al., 1969).

Juvenile Hormone-Like Activity

Some 3(2H)-pyridazinone derivatives have exhibited juvenile hormone-like activity, particularly in certain insects like leafhoppers and planthoppers. This discovery has implications for pest control in agriculture, with specific compounds like NC-170 showing potent insect growth-regulating properties (Miyake & Oguia, 1992).

Synthesis of Diverse Chemical Structures

Research has focused on using 3(2H)-pyridazinone as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems. This has applications in drug discovery, providing a versatile framework for creating new medicinal compounds (Pattison et al., 2009).

Insect Growth Regulating Activity

The pyridazinone family, including certain this compound derivatives, has been explored for its potential in regulating insect growth. This research aims to discover new insecticides that can effectively control pest populations without causing harm to other species (Yun, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as triclocarban, are known to be effective against gram-positive bacteria such asStaphylococcus aureus .

Mode of Action

Related compounds like propanil inhibit photosynthesis and co2 fixation in plants . This suggests that 3-(3,4-dichlorophenyl)-1H-pyridazin-6-one might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Related compounds like propanil inhibit the photosynthetic electron transport chain in photosynthesis . This could suggest that 3-(3,4-dichlorophenyl)-1H-pyridazin-6-one might affect similar pathways, leading to downstream effects such as reduced energy production.

Pharmacokinetics

Related compounds like 3,4-dcmp are primarily metabolized in the liver and excreted in the urine . This suggests that 3-(3,4-dichlorophenyl)-1H-pyridazin-6-one might have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Related compounds like dcmu inhibit photosynthesis, reducing the plant’s ability to turn light energy into chemical energy . This suggests that 3-(3,4-dichlorophenyl)-1H-pyridazin-6-one might have similar effects.

Action Environment

Related compounds like propanil are moderately soluble in water and have a low volatility . This suggests that environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action of 3-(3,4-dichlorophenyl)-1H-pyridazin-6-one.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

The effects of 3-(3,4-dichlorophenyl)-1H-pyridazin-6-one on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects and the mechanisms through which they occur are still being studied.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,4-dichlorophenyl)-1H-pyridazin-6-one can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(3,4-dichlorophenyl)-1H-pyridazin-6-one can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

3-(3,4-dichlorophenyl)-1H-pyridazin-6-one is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWMHJMSNXPBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347080
Record name 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55901-92-3
Record name 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55901-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.